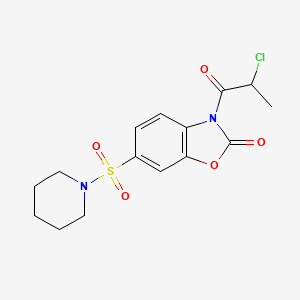
3-(2-chloropropanoyl)-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
Description
3-(2-Chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazole ring, a piperidine sulfonyl group, and a chloropropanoyl moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C15H17ClN2O5S |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-(2-chloropropanoyl)-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H17ClN2O5S/c1-10(16)14(19)18-12-6-5-11(9-13(12)23-15(18)20)24(21,22)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
ZQQGOXAQEQFLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acylation of 2-aminophenol with 3-chloropropionyl chloride, followed by cyclization in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring . The piperidinosulfonyl group is then introduced through a sulfonylation reaction using piperidine and a suitable sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The compound can act as an acylating agent, introducing the acyl group into other molecules.
Cyclization: The benzoxazole ring can be formed through cyclization reactions involving suitable precursors.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphoryl chloride, and polyphosphoric acid for acylation and cyclization reactions . Solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoxazole derivatives, while acylation reactions can produce acylated aromatic compounds.
Scientific Research Applications
3-(2-Chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s acylating ability allows it to modify proteins and enzymes, potentially altering their function. The piperidinosulfonyl group may also interact with biological membranes, affecting cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl Chloride: A simpler acyl chloride used in similar acylation reactions.
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents, used in various chemical and biological applications.
Uniqueness
What sets 3-(2-chloropropanoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one apart is the combination of its functional groups, which confer unique reactivity and potential biological activity. The presence of both the chloropropanoyl and piperidinosulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


